molecular formula C17H21ClN4O3 B6446008 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine CAS No. 2640953-27-9

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine

Cat. No.: B6446008
CAS No.: 2640953-27-9
M. Wt: 364.8 g/mol
InChI Key: VEXZVJAPHINNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring, and a chloropyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates. The key steps include:

    Formation of the Chloropyridine Intermediate: This involves the chlorination of pyridine derivatives under controlled conditions.

    Synthesis of the Piperidine Intermediate: Piperidine derivatives are synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Coupling Reaction: The chloropyridine and piperidine intermediates are coupled using a suitable base and solvent, often under reflux conditions.

    Formation of the Final Compound: The coupled product is then reacted with a dimethoxypyrimidine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
  • 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3/c1-23-15-9-16(24-2)21-17(20-15)22-7-4-12(5-8-22)11-25-14-3-6-19-10-13(14)18/h3,6,9-10,12H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZVJAPHINNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.